Carboxymethyl betaine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

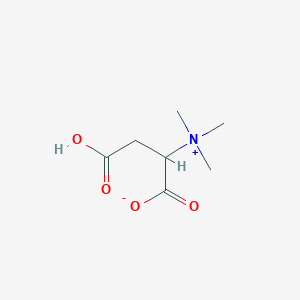

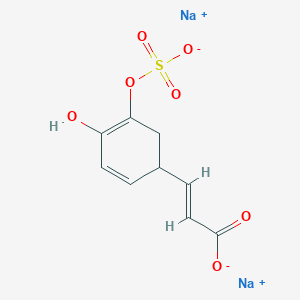

Carboxymethyl betaine, also known as (carboxymethyl)trimethylammonium inner salt, is a zwitterionic compound derived from betaine. It is widely recognized for its role as an osmolyte, which helps organisms manage osmotic stress. This compound is naturally found in various plants, animals, and microorganisms and is extensively used in different industrial and scientific applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Carboxymethyl betaine can be synthesized through the esterification of cellulose with betaine using p-toluenesulfonyl chloride for in-situ activation . Another method involves the grafting of carboxymethyl chitosan and betaine onto cotton fibers via esterification and amidation reactions . These processes typically require controlled reaction conditions, including specific temperatures and reaction times, to ensure the successful modification of the base materials.

Industrial Production Methods: In industrial settings, this compound is often produced using a pad-dry-cure modification process. This involves the application of the compound onto cotton fabrics, followed by drying and curing to achieve durable antibacterial properties . The process is designed to be efficient and scalable, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Carboxymethyl betaine undergoes various chemical reactions, including esterification, amidation, and interactions with other quaternary ammonium compounds . These reactions are essential for its application in modifying materials like cotton fabrics to impart antibacterial properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include p-toluenesulfonyl chloride for esterification and carboxymethyl chitosan for amidation . The reactions typically occur under controlled conditions, such as specific temperatures and reaction times, to ensure the desired chemical modifications.

Major Products Formed: The major products formed from these reactions include modified cotton fabrics with enhanced antibacterial properties and improved durability . These products are highly valued in the textile industry for their ability to resist bacterial growth and maintain their properties even after multiple washing cycles.

Aplicaciones Científicas De Investigación

Carboxymethyl betaine has a wide range of scientific research applications. In the field of microbiology, it is used to enhance the performance of microbial strains in fermentation processes by acting as a stress protectant and methyl donor . In the textile industry, it is employed to create antibacterial fabrics with durable properties . Additionally, this compound is used in the synthesis of complex secondary metabolites, such as vitamins and antibiotics, due to its role as a methyl donor .

Mecanismo De Acción

The mechanism of action of carboxymethyl betaine involves its ability to donate methyl groups via the enzyme betaine homocysteine methyl transferase. This process converts homocysteine back into methionine and dimethylglycine, thereby reducing homocysteine levels and improving health outcomes . In the context of its antibacterial properties, the reactive carboxyl group of this compound binds to cellulosic fibers via esterification, while the quaternary ammonium moiety exerts the antibacterial effect .

Comparación Con Compuestos Similares

Carboxymethyl betaine is often compared with other similar compounds, such as glycine betaine, trimethylglycine, and oxyneurine . While all these compounds share the ability to act as osmolytes and methyl donors, this compound is unique in its specific applications in the textile industry and its dual functionality as both an osmolyte and an antibacterial agent . This dual functionality sets it apart from other similar compounds, making it highly valuable in various industrial and scientific applications.

Similar Compounds

- Glycine betaine

- Trimethylglycine

- Oxyneurine

This compound’s unique properties and versatile applications make it a compound of significant interest in both scientific research and industrial applications. Its ability to enhance the performance of microbial strains, create durable antibacterial fabrics, and act as a methyl donor in complex synthesis processes highlights its importance in various fields.

Propiedades

Fórmula molecular |

C7H13NO4 |

|---|---|

Peso molecular |

175.18 g/mol |

Nombre IUPAC |

4-hydroxy-4-oxo-2-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C7H13NO4/c1-8(2,3)5(7(11)12)4-6(9)10/h5H,4H2,1-3H3,(H-,9,10,11,12) |

Clave InChI |

UZZLNPYSNXXHNO-UHFFFAOYSA-N |

SMILES canónico |

C[N+](C)(C)C(CC(=O)O)C(=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12843990.png)

![N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12844034.png)

![4-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12844040.png)

![(Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B12844058.png)